Cas no 444892-61-9 (2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine)
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-4-(2-aMino-1-(4-Methoxy-phenyl)ethyl)-piperazine
- 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine
- SEL14659772
- OR451241
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- Inchi: 1S/C18H29N3O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)16(13-19)14-5-7-15(23-4)8-6-14/h5-8,16H,9-13,19H2,1-4H3
- InChI Key: VIWMGCPANBKRQU-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)C(C1C=CC(=CC=1)OC)CN)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 395
- Topological Polar Surface Area: 68
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR451241-1g |
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine |
444892-61-9 | 1g |
£660.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575511-1g |
Tert-butyl 4-(2-amino-1-(4-methoxyphenyl)ethyl)piperazine-1-carboxylate |
444892-61-9 | 98% | 1g |
¥3301.00 | 2024-05-13 |
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine
Recent Advances in the Study of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine (CAS: 444892-61-9)
The compound 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine (CAS: 444892-61-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the versatility of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the Boc-protected piperazine moiety and the 4-methoxyphenyl group, make it a valuable building block for the development of novel therapeutics. Researchers have successfully utilized this compound in the synthesis of various pharmacophores, particularly those targeting central nervous system (CNS) disorders and cancer.
One of the most notable advancements in the study of this compound is its application in the development of serotonin receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine exhibit high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in the treatment of depression and anxiety disorders. The study also reported improved metabolic stability and blood-brain barrier penetration compared to earlier analogs.
In the field of oncology, researchers have explored the potential of this compound as a precursor for kinase inhibitors. A recent patent application (WO2023051234) describes novel compounds derived from 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine that show promising activity against various cancer cell lines, particularly in breast and prostate cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, including PI3K/AKT and MAPK.
The synthetic accessibility of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine has also been a focus of recent research. A 2024 publication in Organic Process Research & Development presented an optimized, scalable synthesis route with improved yield and purity. This advancement is particularly significant for industrial applications, as it addresses previous challenges related to the compound's large-scale production.
Pharmacokinetic studies have revealed favorable properties of this compound and its derivatives. The Boc-protecting group provides stability during synthesis while allowing for selective deprotection when needed. The 4-methoxyphenyl moiety contributes to the compounds' lipophilicity, enhancing membrane permeability without compromising solubility. These characteristics make the compound particularly attractive for further medicinal chemistry optimization.
Looking ahead, researchers anticipate that 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine will continue to play a crucial role in drug discovery efforts. Its structural flexibility allows for diverse modifications, enabling the exploration of various therapeutic targets. Current research directions include the development of dual-acting compounds for neurological disorders and the investigation of its potential in addressing drug-resistant bacterial infections.
In conclusion, the compound 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine (CAS: 444892-61-9) represents a valuable scaffold in medicinal chemistry with demonstrated applications across multiple therapeutic areas. The recent advancements in its synthesis and biological evaluation underscore its potential as a key building block for future drug development programs. Continued research in this area is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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